molecular formula C22H17ClFN5O3S B11291333 N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11291333
M. Wt: 485.9 g/mol
InChI Key: ZGKOLKVRGGJFAL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pteridin-4-one core substituted with a 4-fluorobenzyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide chain is further linked to a 5-chloro-2-methoxyphenyl group, contributing to its unique electronic and steric profile.

Properties

Molecular Formula

C22H17ClFN5O3S

Molecular Weight

485.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H17ClFN5O3S/c1-32-17-7-4-14(23)10-16(17)27-18(30)12-33-22-28-20-19(25-8-9-26-20)21(31)29(22)11-13-2-5-15(24)6-3-13/h2-10H,11-12H2,1H3,(H,27,30)

InChI Key

ZGKOLKVRGGJFAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the 4-fluorophenylmethyl group, and finally the attachment of the 5-chloro-2-methoxyphenyl and acetamide groups. Common reagents used in these steps include halogenating agents, reducing agents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Pteridine Core : This may involve cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : The 4-fluorophenylmethyl group is introduced through alkylation reactions.
  • Final Assembly : The chloromethoxyphenyl and acetamide groups are added to complete the structure.

Optimization of these synthetic routes is crucial for maximizing yield and purity, often utilizing advanced techniques like chromatography and crystallization .

Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. Research indicates that it may exhibit properties such as:

  • Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, which can be beneficial in treating diseases like cancer or metabolic disorders.
  • Receptor Modulation : The compound could modulate receptors linked to neurotransmitter systems, potentially offering applications in neuropharmacology .

Biological Studies

The compound can serve as a probe to study biological processes. Its unique structure allows researchers to explore:

  • Mechanisms of Action : Understanding how it interacts with biological targets can provide insights into disease mechanisms and therapeutic strategies.
  • Comparative Studies : By comparing its effects with similar compounds, researchers can elucidate the structural requirements for biological activity .

Industrial Applications

In addition to its medicinal uses, this compound may find applications in:

  • Material Science : Its chemical properties could be harnessed in the development of new materials or as catalysts in chemical reactions.
  • Pharmaceutical Development : As a lead compound, it could inspire the design of new drugs targeting specific diseases .

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight logP* Hydrogen Bond Acceptors
Target Compound Pteridin-4-one 4-Fluorobenzyl, Cl, OMe 513.94 4.5 7
Pyrimidoindole Analog () Pyrimidoindole 4-Chlorophenyl, Cl, OMe 522.90 4.2 6
Oxadiazole Analog () 1,3,4-Oxadiazole 2-Methylfuran, 2,4-diOMe, Cl 479.91 3.8 8

*Calculated using fragment-based methods.

Heterocyclic Core Variations

  • Triazole-Based Analog (): N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide features a triazole ring.
  • Thiazolidinone Analog (): Incorporates a thiazolidinone ring with a benzylidene group. The thioxo moiety increases hydrogen-bonding capacity (9 acceptors vs. 7 in the target compound), favoring interactions with polar enzyme pockets .

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group provides moderate electronegativity and lower steric bulk compared to 4-chlorophenyl analogs (), enhancing selectivity for enzymes sensitive to halogen interactions .
  • Methoxy Positioning : The 2-methoxy group in the target compound versus 2,4-dimethoxy in reduces steric clash in planar binding sites, as seen in lipoxygenase inhibition studies .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core, various aromatic rings, and functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C22H17ClFN5O3S
Molecular Weight 485.9 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide
InChI Key ZGKOLKVRGGJFAL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways and gene expressions, which are crucial for therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors to alter cellular responses.
  • DNA Binding : Studies suggest that similar compounds exhibit binding to DNA, potentially affecting transcriptional activity .

Biological Activity Findings

Recent studies have highlighted the potential antitumor and antimicrobial activities of this compound, as well as its effects on various cell lines.

Antitumor Activity

In vitro assays demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against multiple cancer cell lines. For instance:

  • IC50 Values : Compounds showed varying IC50 values in 2D and 3D cell cultures, indicating their effectiveness in inhibiting cell proliferation. For example, similar compounds exhibited IC50 values ranging from 6.26 μM to over 20 μM depending on the assay type .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Strains Tested : Activity against Salmonella typhi and Bacillus subtilis was noted, with moderate to strong inhibitory effects observed.
  • Mechanism : The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Case Studies

  • Study on Antitumor Effects : A study investigated the effects of related compounds on human lung cancer cell lines (A549, HCC827). The results indicated that modifications in the chemical structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to healthy fibroblasts .
  • Antimicrobial Screening : Another study focused on the antibacterial activity of synthesized derivatives bearing similar functional groups. The findings revealed that certain derivatives exhibited strong inhibition against pathogenic bacteria while maintaining low toxicity towards human cells .

Comparative Analysis

When compared to other pteridine derivatives and related compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity while minimizing toxicity.

Compound TypeAntitumor ActivityAntimicrobial Activity
Similar Pteridine DerivativesHighModerate
Traditional AntibioticsModerateHigh

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